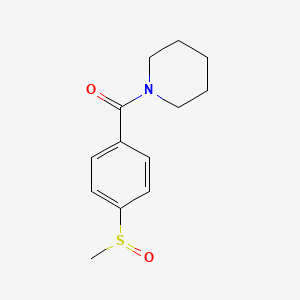![molecular formula C12H20N2O2 B7509496 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide](/img/structure/B7509496.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP is a potent and selective inhibitor of the calcium-permeable AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Wirkmechanismus
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide acts as a selective inhibitor of the calcium-permeable AMPA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory processes. By inhibiting the AMPA receptor, this compound reduces the influx of calcium ions into the cell, which in turn reduces the excitability of the neuron. This results in a decrease in synaptic transmission and a reduction in the activity of the neuron.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects on the brain and nervous system. It has been shown to enhance synaptic plasticity and long-term potentiation, which are crucial for learning and memory processes. This compound has also been shown to reduce neuronal damage and cell death in animal models of neurological disorders. Additionally, this compound has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide has several advantages for lab experiments, including its high purity and potency, its selective inhibition of the AMPA receptor, and its ability to enhance cognitive function and memory. However, there are also some limitations to using this compound in lab experiments. For example, this compound can be toxic at high doses, and it may not be suitable for use in certain animal models or cell cultures.
Zukünftige Richtungen
There are several future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide. One area of interest is the development of new and more efficient synthesis methods for this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. Additionally, further research is needed to understand the long-term effects of this compound on the brain and nervous system, as well as its potential side effects and toxicity.
Synthesemethoden
The synthesis of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide involves several steps, including the preparation of the starting materials, the formation of the piperidine ring, and the introduction of the cyclopropanecarbonyl group. The synthesis of this compound has been described in detail in several research papers, and it involves the use of various reagents and catalysts. The final product is obtained in high yield and purity, making it suitable for further research and experimentation.
Wissenschaftliche Forschungsanwendungen
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. This compound has been shown to enhance cognitive function and memory in animal models of these diseases, and it has also been shown to protect against neuronal damage and cell death. This compound has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-2-11(15)13-10-5-7-14(8-6-10)12(16)9-3-4-9/h9-10H,2-8H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWFAJHZLYGAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCN(CC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














